L-(+)-Threo-chloramphenicol
Description
Significance of L-(+)-Threo-chloramphenicol as a Research Probe
The primary significance of this compound in a research context stems from its status as an inactive isomer. It serves as an ideal negative control in experiments studying the effects of the active D-(-)-threo isomer. By using the L-(+)-threo form, researchers can distinguish between the specific, targeted effects of the antibiotic (like inhibition of bacterial protein synthesis) and any non-specific or off-target effects that might be due to the general chemical structure of the molecule.
For example, in a study investigating the protective effects of chloramphenicol (B1208) against carbon tetrachloride-induced liver damage, the L-(+)-threo isomer, which is inactive as an antibiotic and as an inhibitor of mitochondrial protein synthesis, was shown to protect mitochondria from damage. umich.edu This finding suggests that the protective mechanism is unrelated to the antibiotic or mitochondrial protein synthesis inhibitory actions of the D-isomer, and is instead a property of the core molecular structure. This demonstrates the utility of the L-isomer in dissecting complex biological and toxicological pathways.
Furthermore, its use helps to confirm that an observed effect is genuinely due to the specific stereochemical configuration of the active drug, reinforcing the concept of stereospecificity in drug-receptor interactions.
Historical Perspective of Isomer-Specific Investigations in Cellular and Subcellular Models
The investigation of chloramphenicol and its isomers dates back to the period following its discovery and synthesis in the late 1940s. acs.orgwikipedia.org Early on, it was recognized that the antibacterial activity was almost exclusively confined to the D-(-)-threo isomer. nih.gov This prompted further research into the structural requirements for its mode of action.
Studies from the 1960s and 1970s delved into the effects of the different isomers on various biological processes beyond simple bacterial growth inhibition. For example, a 1966 study examined the action of chloramphenicol and its isomers on sporulation and the formation of bacitracin in Bacillus species. asm.orgnih.gov These investigations revealed a more nuanced picture of the biological activities of the isomers, showing that while they lacked potent antibacterial effects, they were not entirely inert.
Research also extended to subcellular models, particularly mitochondria. Scientists investigated the stereospecific inhibition of mitochondrial protein synthesis by chloramphenicol isomers. dntb.gov.ua These studies were crucial in understanding the mechanisms of chloramphenicol's toxicity in mammalian cells, such as bone marrow suppression. annualreviews.org The use of isomers like this compound in these experiments was instrumental in demonstrating that the inhibition of mitochondrial protein synthesis was also a stereospecific process, similar to the inhibition of bacterial ribosomes. nih.gov This historical body of work laid the foundation for our current understanding of the structure-activity relationships of chloramphenicol and established the precedent for using its inactive isomers as critical research tools.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158453 | |
| Record name | Dextramycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-90-7 | |
| Record name | (+)-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextramycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextramycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXTRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Characterization and Configurational Research of L + Threo Chloramphenicol
Definitive Structural Elucidation of L-(+)-Threo-chloramphenicol as the (1S,2S)-Stereoisomer
This compound is definitively characterized as the (1S,2S)-stereoisomer of chloramphenicol (B1208). immunomart.comnih.govmedchemexpress.com This assignment of absolute configuration at the two stereogenic centers, C1 and C2 of the propanediol (B1597323) backbone, has been established through a combination of chemical synthesis and spectroscopic analysis. researchgate.netsci-hub.st Early research into the synthesis of all four possible stereoisomers allowed for the isolation and characterization of each, confirming that the naturally occurring, biologically active antibiotic is the D-(-)-threo isomer, (1R,2R)-chloramphenicol. nih.govsemanticscholar.org
The L-(+)-threo isomer, also referred to as (+)-chloramphenicol or dextromycetin, is the enantiomer of the active antibiotic. medchemexpress.comresearchgate.net Its structure is a mirror image of D-(-)-threo-chloramphenicol. The elucidation of its specific (1S,2S) configuration was crucial for understanding the strict structural requirements for antimicrobial activity. nih.gov A novel bacterial biotransformation pathway has been identified where the active D-threo-chloramphenicol (1R,2R) can be isomerized at the C2 position to form the L-erythro-chloramphenicol (1R,2S) isomer, highlighting a unique mechanism of bacterial resistance. nih.gov
Comparative Analysis of this compound with Other Stereoisomers: D-threo, L-erythro, and D-erythro Forms
Chloramphenicol's two chiral centers give rise to two pairs of enantiomers: the threo pair and the erythro pair. The designation threo and erythro originates from the sugars threose and erythrose and describes the relative configuration of the substituents on the carbon chain. chiralpedia.com In a Fischer projection of the chloramphenicol molecule, the threo isomers have the amino and hydroxyl groups on opposite sides of the carbon backbone, whereas the erythro isomers have them on the same side. chiralpedia.com
The four stereoisomers are:
D-(-)-threo-chloramphenicol : The naturally occurring and biologically active antibiotic.
This compound : The enantiomer of the active form.
D-(-)-erythro-chloramphenicol : A diastereomer of the D-threo and L-threo forms.
L-(+)-erythro-chloramphenicol : The enantiomer of the D-erythro form.
The relationship between these isomers is critical. For example, any erythro-isomer is a diastereomer of any threo-isomer. chiralpedia.com The subtle differences in the three-dimensional arrangement of atoms lead to vastly different biological properties.
| Common Name | Absolute Configuration (C1, C2) | Relationship to D-(-)-threo Isomer | Relative Stereochemistry |
|---|---|---|---|
| D-(-)-threo-chloramphenicol | (1R, 2R) nih.gov | - | Threo |
| This compound | (1S, 2S) nih.gov | Enantiomer | Threo |
| D-(-)-erythro-chloramphenicol | (1S, 2R) nih.gov | Diastereomer | Erythro |
| L-(+)-erythro-chloramphenicol | (1R, 2S) nih.gov | Diastereomer | Erythro |
Stereochemical Influence on Biological Activity and Specificity in Model Systems
The biological activity of chloramphenicol is profoundly dependent on its stereochemistry. The antibacterial properties reside almost exclusively in the D-(-)-threo-(1R,2R)-isomer. nih.govnih.govresearchgate.net This high degree of stereospecificity is a direct consequence of its mode of action, which involves binding to the peptidyl transferase center (PTC) of the 50S subunit of bacterial ribosomes to inhibit protein synthesis. nih.govalmerja.com The D-threo configuration allows for a precise fit into a hydrophobic crevice in the ribosome, an interaction that the other isomers cannot achieve effectively. almerja.combenthamopen.com
The L-(+)-threo isomer is virtually inactive as an antibacterial agent, exhibiting only about 0.5% of the activity of its D-(-)-threo enantiomer. researchgate.netresearchgate.net The erythro isomers are also considered inactive. researchgate.netresearchgate.net However, the lack of antibacterial potency does not mean a complete absence of biological effects in other systems. Research has shown that this compound can inhibit protein synthesis in reticulocytes and affect the oxidative activity of isolated mitochondria. immunomart.commedchemexpress.com This indicates that while it cannot properly bind to the bacterial ribosome, its structure allows for interactions with other biological targets, such as mitochondrial ribosomes, which share some similarities with their bacterial counterparts. nih.govnih.gov
Studies on secondary biosynthetic processes in Bacillus species have further highlighted the differences in activity among the isomers. In one study, the order of activity for preventing sporulation and suppressing bacitracin formation was found to be D-(-)-threo > L-(+)-erythro > D-(-)-erythro, which mirrors their ability to inhibit protein synthesis in that organism. asm.org
| Stereoisomer | Relative Antibacterial Activity | Observed Activity in Other Model Systems |
|---|---|---|
| D-(-)-threo-chloramphenicol | High (Biologically active form) nih.govmdpi.com | Inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. nih.govalmerja.com |
| This compound | Very Low (~0.5% of D-threo isomer) researchgate.netresearchgate.net | Inhibits protein synthesis in reticulocytes; inhibits oxidative activity in isolated mitochondria. immunomart.commedchemexpress.com |
| D-(-)-erythro-chloramphenicol | Virtually Inactive researchgate.netresearchgate.net | Demonstrates some activity against sporulation in Bacillus, but less than L-(+)-erythro. asm.org |
| L-(+)-erythro-chloramphenicol | Virtually Inactive researchgate.netresearchgate.net | Reported to suppress D-glutamyl peptide formation in B. subtilis; shows some activity against sporulation. asm.org |
Mechanistic Investigations of L + Threo Chloramphenicol S Biological Interactions Non Antimicrobial Specificities
Elucidation of Protein Synthesis Inhibition in Eukaryotic Cell Models (e.g., Reticulocytes)
While the D-threo isomer of chloramphenicol (B1208) is a well-documented inhibitor of bacterial and mitochondrial protein synthesis, the L-(+)-threo isomer displays a different profile. almerja.comnih.govcdnsciencepub.com Research indicates that L-(+)-Threo-chloramphenicol specifically inhibits protein synthesis in eukaryotic reticulocytes. medchemexpress.commedchemexpress.comimmunomart.com However, a critical distinction is its lack of effect on mitochondrial protein synthesis in situ. nih.govnih.govasm.org Studies have consistently shown that L-threo-Chloramphenicol does not inhibit mitochondrial protein synthesis, a key characteristic that differentiates it from the D-threo isomer. cdnsciencepub.com
Table 1: Comparative Effects of Chloramphenicol Isomers on Protein Synthesis
| Process | This compound | D-(-)-Threo-chloramphenicol |
|---|---|---|
| Protein Synthesis in Reticulocytes | Inhibits medchemexpress.commedchemexpress.comimmunomart.com | - |
| Mitochondrial Protein Synthesis | No inhibition cdnsciencepub.comnih.govnih.gov | Inhibits cdnsciencepub.comnih.gov |
| Bacterial Protein Synthesis | Inactive nih.gov | Potent inhibitor nih.govdrugbank.com |
Impact on Mitochondrial Bioenergetics and Oxidative Phosphorylation Pathways
The influence of this compound extends to the fundamental processes of cellular energy production within mitochondria and chloroplasts, often in a manner distinct from its D-threo counterpart.
This compound has been shown to inhibit the oxidative activity of isolated mitochondria. medchemexpress.commedchemexpress.comimmunomart.comnih.gov This effect is shared with the D-threo isomer. nih.govnih.gov Furthermore, studies on isolated mitochondria have revealed that both chloramphenicol isomers are capable of inhibiting phosphorylation, a crucial step in the production of ATP. nih.govnih.gov This suggests a direct impact on the energy-producing machinery of the mitochondria, independent of protein synthesis inhibition.
In plant systems, specifically in spinach chloroplasts, this compound acts as an energy transfer inhibitor. nih.govnih.gov At concentrations up to 300 µg/ml, both the L-threo and D-threo isomers inhibit phosphorylation and the associated phosphorylating electron transport. nih.govnih.gov Notably, this inhibition does not extend to the non-phosphorylating electron transport that occurs in the absence of a phosphate (B84403) acceptor or in the presence of an uncoupler. nih.govnih.gov This indicates a specific interference with the energy coupling mechanism of the electron transport chain in chloroplasts. At higher concentrations, an additional site of inhibition on the electron transport chain appears to be affected. nih.govnih.gov
A significant point of differentiation between the chloramphenicol isomers is their effect on the formation of key respiratory enzymes. In mammalian L cells, L-chloramphenicol does not prevent the formation of a functional cytochrome c oxidase. cdnsciencepub.comcdnsciencepub.combohrium.com This is in stark contrast to D-threo-chloramphenicol, which actively prevents the enzyme's formation. cdnsciencepub.comcdnsciencepub.combohrium.com The synthesis of other mitochondrial components such as malate (B86768) dehydrogenase, succinate (B1194679) dehydrogenase, NADH dehydrogenase, ATPase, and cytochromes b, c, and c1 were also not inhibited by the L-isomer. cdnsciencepub.comcdnsciencepub.com
Table 2: Summary of Effects on Bioenergetics and Enzyme Formation
| System | Biological Process | Effect of this compound |
|---|---|---|
| Isolated Mitochondria | Oxidative Activity | Inhibition medchemexpress.commedchemexpress.comnih.gov |
| Isolated Mitochondria | Phosphorylation | Inhibition nih.govnih.gov |
| Spinach Chloroplasts | Energy Transfer | Inhibition nih.govnih.gov |
| Mammalian L Cells | Cytochrome c Oxidase Formation | No Inhibition cdnsciencepub.comcdnsciencepub.com |
Modulation of Enzyme and Lipid Synthesis in Eukaryotic Cellular Systems (e.g., Yeast)
In studies using the yeast Saccharomyces cerevisiae, this compound demonstrated a notable lack of activity compared to its D-threo isomer. When anaerobically grown, lipid-depleted yeast cells are exposed to oxygen, they are induced to synthesize mitochondrial enzymes and lipids. Research shows that this compound affects neither this induced enzyme synthesis nor the accompanying lipid synthesis. nih.govnih.govasm.org Conversely, the D-threo isomer significantly inhibits the synthesis of mitochondrial enzymes and, at higher concentrations, also inhibits the synthesis of unsaturated fatty acids and ergosterol. nih.govnih.gov
Effects on Nucleotide Metabolism and Related Respiratory Activities in Microbial Systems
Investigations into the effects of chloramphenicol isomers on yeast undergoing metabolic changes have provided insights into their influence on nucleotide metabolism. A study focusing on Saccharomyces cerevisiae examined the impact of both this compound and its D-threo isomer on nucleotide levels and associated respiratory activities during metabolic repression and de-repression. dntb.gov.ua While the D-threo isomer is known to cause significant perturbations, the specific modulatory effects of the L-(+)-threo isomer on nucleotide pools and respiratory pathways highlight a more subtle interaction with microbial metabolic regulation. More recent research on Bacillus subtilis has shown that subinhibitory concentrations of chloramphenicol can lead to elevated levels of purines and reprogram nucleotide metabolism, although this study did not differentiate between the isomers. elifesciences.org
Comparative Biological Effects with D-threo-Chloramphenicol Across Diverse Research Models
The biological activity of chloramphenicol is highly dependent on its stereochemistry. While the D(-)-threo isomer is known for its potent antibacterial properties, its stereoisomers, including this compound, exhibit markedly different biological effects, particularly in non-antimicrobial contexts. nih.gov These differences have been explored in various research models to better understand the structure-activity relationships that govern the molecule's interactions with cellular machinery.
Differential Effects on Eukaryotic Cellular Processes and Development (e.g., Chick Embryo Development)
Studies on the early development of chick embryos have provided a clear illustration of the stereospecific effects of chloramphenicol isomers. When chick embryos at the full streak to head-fold stage are exposed to D-threo-chloramphenicol, significant developmental abnormalities occur. biologists.com In contrast, the L-(+)-threo isomer, even at equivalent or higher concentrations, results in almost normal development. biologists.comanses.fr
The primary teratological effects observed with D-threo-chloramphenicol include a failure of the neural tube to close and a marked inhibition of hemoglobin formation in the area vasculosa. biologists.comtandfonline.com To inhibit hemoglobin synthesis, the embryo must be treated several hours before the protein would normally appear. biologists.com These specific abnormalities are often accompanied by a general reduction in the size of the blastoderm and the area vasculosa. biologists.com While high concentrations of this compound can also cause a reduction in blastoderm size, it does not produce the distinct embryonic defects associated with the D-threo isomer. biologists.com This suggests that the teratological response is specifically linked to the mechanism of action of the D-threo form, which is believed to be an inhibition of mitochondrial protein synthesis, a process the L-isomer does not significantly impact in the same way. nih.gov
| Feature | D-threo-Chloramphenicol (200-300 µg/ml) | This compound (300-600 µg/ml) | Reference |
| Neural Tube Development | Failure to close | Mostly normal development | biologists.comanses.fr |
| Hemoglobin Formation | Inhibited | Mostly normal development | biologists.comanses.fr |
| Embryo Size | Generally smaller than controls | Closer to normal size | biologists.com |
| Blastoderm Area | Reduced | Can be reduced at high concentrations | biologists.com |
| Brain Vesicles | Abnormal appearance in many cases | Normal development | biologists.com |
| Heart Development | Sometimes larger and less well-shaped | Normal development | biologists.com |
Investigations into Secondary Biosynthetic Processes in Bacteria (e.g., Sporulation and Bacitracin Formation in Bacillus)
The differential effects of chloramphenicol isomers extend to secondary metabolic processes in bacteria, such as sporulation and the synthesis of peptide antibiotics. Research on Bacillus species has shown that chloramphenicol and its isomers can prevent sporulation and suppress the formation of bacitracin at concentrations that are not bactericidal and only partially inhibit protein synthesis. asm.orgnih.govnih.gov
In studies using Bacillus megaterium, the addition of chloramphenicol isomers within four hours of manganese (Mn²⁺) addition prevented sporulation. asm.orgnih.gov Similarly, in Bacillus licheniformis, these compounds suppressed the formation of the antibiotic bacitracin when added within two hours of Mn²⁺ supplementation. asm.orgnih.gov Contrary to some earlier reports suggesting that other isomers were more active against these processes, a 1966 study by Weinberg and Tonnis indicated that the order of inhibitory activity for both sporulation and bacitracin formation mirrors the isomers' effectiveness in preventing growth and suppressing protein synthesis. asm.org The D(-)-threo isomer was the most potent, followed by the L(+)-erythro and D(-)-erythro isomers. asm.orgasm.org The L-(+)-threo isomer was also found to have little effect on the biosynthesis of chloramphenicol itself in Streptomyces species 3022a, unlike the D-threo form. cdnsciencepub.com
| Isomer | Relative Inhibitory Activity on Sporulation & Bacitracin Formation | Reference |
| D(-)-threo-Chloramphenicol | Most Active | asm.org |
| L(+)-erythro-Chloramphenicol | Moderately Active | asm.org |
| D(-)-erythro-Chloramphenicol | Less Active | asm.org |
Comparative Analysis of L + Threo Chloramphenicol in Antibiotic Resistance Research Mechanistic Insights
Microbial Biotransformation Pathways of Chloramphenicol (B1208) Stereoisomers
Microorganisms have evolved sophisticated enzymatic pathways to chemically modify and inactivate antibiotics. For chloramphenicol, these transformations are highly dependent on the molecule's spatial configuration, often targeting the active isomer while leaving others, like L-(+)-threo-chloramphenicol, unmetabolized.
Chloramphenicol possesses two chiral carbon atoms (C1 and C2), resulting in four distinct stereoisomers: D-threo-(1R,2R), L-threo-(1S,2S), D-erythro-(1S,2R), and L-erythro-(1R,2S). nih.gov The antibacterial activity is almost exclusively associated with the naturally produced D-threo isomer (also referred to as 1R,2R-CAP). nih.gov
Recent research has uncovered a novel biotransformation pathway that constitutes a unique resistance mechanism: isomerization. nih.govresearchgate.netresearchgate.net Studies on the biotransformation of D-threo-chloramphenicol by Caballeronia sp. PC1 revealed the detection of the L-erythro stereoisomer (1R,2S-CAP, also abbreviated as RS-CAP). nih.gov This conversion represents an isomerization at the C2 chiral center of the active drug molecule. nih.gov By altering the stereochemistry, the bacterium effectively transforms the potent antibiotic into a significantly less active form, thereby neutralizing its threat. nih.gov This discovery of optical isomerization presents a previously unknown bacterial resistance strategy, deepening the understanding of microbial metabolic defenses against antibiotics. nih.govresearchgate.net
The most common mechanism of acquired resistance to chloramphenicol is enzymatic inactivation via acetylation, catalyzed by chloramphenicol acetyltransferase (CAT). ebi.ac.uk This enzyme transfers an acetyl group from acetyl-CoA to the C3-hydroxyl group of chloramphenicol, producing chloramphenicol 3-acetate. ebi.ac.uknih.gov This modification prevents the antibiotic from binding to the 50S ribosomal subunit, thus rendering it inactive. nih.gov
Crucially, this enzymatic action is highly stereoselective. Research demonstrates that the CAT enzyme extensively metabolizes the active R,R-(-)-chloramphenicol (D-threo isomer). nih.govfrontiersin.org In stark contrast, the S,S-(+)-chloramphenicol isomer (this compound) is not metabolized by the same enzyme. nih.govfrontiersin.orgresearchgate.net This stereoselectivity is likely due to a lack of historical selective pressure for bacteria to evolve metabolic capacity against the inactive isomer. nih.govfrontiersin.org The process can continue with a non-enzymatic conversion of 3-O-acetyl-chloramphenicol to its 1-O-acetyl isomer, which can then be di-acetylated by CAT to form 1,3-O-diacetyl-chloramphenicol. nih.govnih.govasm.orgasm.org
Table 1: Comparative Metabolism of Chloramphenicol Isomers
| Isomer | Common Name | Configuration | Antibacterial Activity | Susceptibility to Acetylation (by CAT) |
|---|---|---|---|---|
| D-threo-chloramphenicol | Chloramphenicol (CAP) | 1R,2R | High | High nih.govfrontiersin.org |
| L-threo-chloramphenicol | This compound | 1S,2S | Inactive | Not metabolized nih.govfrontiersin.org |
| L-erythro-chloramphenicol | RS-CAP | 1R,2S | Inactive | Product of isomerization nih.gov |
Molecular Basis of Resistance Mechanisms Beyond Ribosomal Target Binding
Beyond direct enzymatic modification of the antibiotic, bacteria employ other defense strategies, such as preventing the drug from reaching its intracellular target or inactivating it through alternative chemical reactions.
Gram-negative bacteria possess a formidable outer membrane that acts as a primary permeability barrier, slowing the influx of many antibiotics. nih.govasm.org This passive barrier works in synergy with active efflux pumps, which are transport proteins that expel toxic compounds from the cell. asm.orgnih.gov Several families of efflux pumps contribute to chloramphenicol resistance, including the Resistance-Nodulation-Division (RND) superfamily, which is particularly prominent in Gram-negative bacteria. asm.orgnih.gov
An alternative enzymatic inactivation strategy, distinct from acetylation, is phosphorylation. This novel resistance mechanism was identified in the chloramphenicol-producing organism, Streptomyces venezuelae. nih.govmcmaster.ca The bacterium produces an enzyme called chloramphenicol 3-O-phosphotransferase (CPT), which catalyzes the transfer of the γ-phosphate from ATP to the primary C3-hydroxyl group of chloramphenicol. nih.gov The resulting 3-phosphoryl-chloramphenicol product is biologically inactive as it can no longer bind to the ribosome. nih.gov This mechanism provides the producing organism with a powerful means of self-protection against the antibiotic it synthesizes. nih.govnih.gov
Ribosomal Target Site Plasticity and Mutational Analysis Conferring Resistance
The ultimate target of chloramphenicol is the bacterial ribosome, where it inhibits protein synthesis by binding to the 50S subunit and blocking the peptidyl transferase center (PTC). nih.gov Resistance can arise from alterations in the ribosome itself that prevent effective drug binding.
This resistance is primarily conferred by point mutations in the 23S rRNA component of the 50S subunit. mcmaster.camcmaster.ca Specific nucleotide substitutions within domain V of the 23S rRNA can disrupt the chloramphenicol binding pocket. asm.org For instance, a guanine-to-adenine transition at position 2057 (G2057A) in E. coli has been shown to confer resistance to both chloramphenicol and erythromycin. nih.govasm.org Other key mutations include those at positions A2503 and U2504, which confer resistance to chloramphenicol, linezolid, and other PTC-targeting antibiotics. oup.com Methylation of nucleotide A2503 by the Cfr methyltransferase also confers resistance by interfering with drug binding. nih.gov
In addition to rRNA mutations, alterations in ribosomal proteins can lead to resistance. The L16 protein, located at the ribosomal subunit interface, has been implicated in chloramphenicol binding. nih.govresearchgate.net Mutations in the gene encoding L16 can reduce susceptibility to antibiotics that target the large ribosomal subunit. asm.orgnih.gov This plasticity of the ribosomal target site allows bacteria to evolve resistance while maintaining the essential function of protein synthesis. These mutational changes are a defense against the active D-(-)-threo isomer, as the inactive this compound does not effectively bind to the wild-type ribosome in the first place.
Table 2: Key Mutations and Modifications Conferring Chloramphenicol Resistance
| Molecular Target | Mechanism | Specific Examples | Consequence |
|---|---|---|---|
| 23S rRNA | Point Mutation | G2057A, G2032A, A2503U nih.govoup.comweizmann.ac.il | Prevents effective binding of chloramphenicol to the PTC. |
| 23S rRNA | Enzymatic Modification | Cfr-mediated methylation of A2503 nih.gov | Steric hindrance interferes with drug positioning at the PTC. |
Characterization of Ribosomal RNA Mutations (e.g., 23S rRNA)
Mutations within the 23S ribosomal RNA (rRNA), a critical component of the large ribosomal subunit, are a well-documented mechanism of resistance to chloramphenicol. almerja.comresearchgate.net These mutations typically occur in the peptidyl transferase center (PTC), the enzymatic heart of the ribosome responsible for peptide bond formation, which is the primary binding site for chloramphenicol. almerja.combenthamopen.com
Several specific point mutations in the V domain of the 23S rRNA have been identified that confer resistance to chloramphenicol. almerja.comasm.orgmdpi.comnih.gov These mutations are thought to disrupt the binding of the antibiotic to its target, thereby allowing protein synthesis to proceed even in the presence of the drug. mcmaster.caresearchgate.net
Key 23S rRNA mutations associated with chloramphenicol resistance include:
A2057G: A transition mutation from guanine (B1146940) to adenine (B156593) at position 2057 has been shown to result in chloramphenicol resistance. asm.org Molecular docking studies suggest that the A2057G mutation can lead to a slight reduction in the binding affinity of chloramphenicol. researchgate.net
A2058G: While some studies indicate mutations at this position can confer resistance to other antibiotics, the A2058G mutation appears to maintain a binding affinity for chloramphenicol similar to the wild type. asm.orgresearchgate.net
G2061A: Similar to A2058G, the G2061A mutation does not significantly alter the binding affinity of chloramphenicol. researchgate.net
G2505A: This mutation has been shown to cause a slight decrease in the binding affinity for chloramphenicol, potentially contributing to moderate levels of resistance. researchgate.net
Other notable mutations: Several other mutations within the peptidyl-transferase loop of the 23S rRNA, including those at positions G2447, A2451, C2452, A2503, and U2504 (E. coli numbering), have been linked to chloramphenicol resistance. almerja.com In the archaeon Halobacterium halobium, mutations at positions A2088 and C2471 (corresponding to E. coli positions) have been identified in chloramphenicol-resistant mutants. asm.orgnih.gov A novel G2073A mutation has also been identified in amphenicol-selected mutants of Campylobacter jejuni. plos.org
The following table summarizes key 23S rRNA mutations and their observed impact on chloramphenicol resistance.
| Mutation (E. coli numbering) | Location | Impact on Chloramphenicol Binding/Resistance | References |
| A2057G | Peptidyl Transferase Center | Slight reduction in binding affinity, conferring resistance. | asm.orgresearchgate.net |
| A2058G | Peptidyl Transferase Center | Maintains binding affinity similar to wild type. | asm.orgresearchgate.net |
| G2061A | Peptidyl Transferase Center | Maintains binding affinity similar to wild type. | almerja.comresearchgate.net |
| G2505A | Peptidyl Transferase Center | Slight reduction in binding affinity, contributing to moderate resistance. | researchgate.net |
| G2447, A2451, C2452, A2503, U2504 | Peptidyl Transferase Loop | Confer resistance to chloramphenicol. | almerja.com |
| A2088C (H. halobium) | 23S rRNA | Confers resistance to chloramphenicol. | asm.orgnih.gov |
| C2471U (H. halobium) | 23S rRNA | Confers resistance to chloramphenicol. | asm.orgnih.gov |
| G2073A (C. jejuni) | 23S rRNA | Confers high-level resistance to chloramphenicol. | plos.org |
Identification and Impact of Ribosomal Protein Alterations on Drug Interaction
While mutations in rRNA are a primary mechanism of target-site resistance, alterations in ribosomal proteins can also contribute to chloramphenicol resistance, though this is considered a less frequent mechanism. mdpi.comnih.gov These alterations are often thought to indirectly affect drug binding by inducing conformational changes in the rRNA. nih.gov
Research has identified mutations in specific ribosomal proteins that are associated with chloramphenicol resistance:
Ribosomal Protein L4: In Campylobacter jejuni, a G74D modification in the L4 ribosomal protein was identified in chloramphenicol-selected mutants that also harbored a 23S rRNA mutation. plos.org This suggests a potential synergistic effect between rRNA and ribosomal protein alterations in conferring high-level resistance.
Ribosomal Protein L16: While direct mutations in L16 conferring chloramphenicol resistance are not extensively documented, this protein is located near the peptidyl-transferase center and is believed to play a role in the binding of chloramphenicol. researchgate.net
General Ribosomal Protein Gene Cluster: Early studies in Escherichia coli identified a chloramphenicol resistance mutation that mapped to the major ribosomal protein gene cluster, though the specific protein was not definitively identified at the time. asm.org
It is important to note that resistance due to ribosomal protein alterations is often accompanied by a fitness cost to the bacteria, which may limit its prevalence. nih.gov
The following table outlines identified alterations in ribosomal proteins and their connection to chloramphenicol resistance.
| Ribosomal Protein | Alteration | Organism | Impact on Chloramphenicol Resistance | References |
| L4 | G74D modification | Campylobacter jejuni | Found in conjunction with a 23S rRNA mutation in highly resistant strains. | plos.org |
| Unspecified | Mutation in the major ribosomal protein gene cluster | Escherichia coli | Confers resistance to chloramphenicol. | asm.org |
Development and Application of Analytical Methodologies for Stereoisomer Differentiation and Quantification
Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis
Chloramphenicol (B1208) possesses two chiral centers, resulting in the existence of four stereoisomers: the D-threo (1R,2R), L-threo (1S,2S), D-erythro (1S,2R), and L-erythro (1R,2S) forms. researchgate.net The L-(+)-threo isomer is also known as the SS-para isomer of chloramphenicol or dextramycin. researchgate.netresearchgate.net The differentiation of these isomers is crucial as they can exhibit different biological activities.
Chiral Liquid Chromatography (LC) is a primary technique for the resolution of chloramphenicol stereoisomers. researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.
Reversed-phase High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of enantiomeric and diastereomeric bases of chloramphenicol. nih.gov One approach involves derivatizing the stereoisomeric bases with a homochiral isothiocyanate, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. The resulting diastereomeric thioureas can then be separated on a C18 column. nih.gov
Several types of chiral stationary phases have been successfully employed for the direct separation of chloramphenicol isomers. For instance, a chiral AGP (α1-acid glycoprotein) column with isocratic elution has been used for the quantitative analysis of eight chloramphenicol isomers in urine. nih.govresearchgate.net Another effective CSP is the (S,S)-Whelk-O1, which has been used for the HPLC resolution of enantiomers of chloramphenicol analogs. researchgate.net The choice of mobile phase, often a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol, significantly influences the separation factor and resolution. researchgate.net
| Parameter | Chiral LC Method 1 | Chiral LC Method 2 |
| Technique | Reversed-Phase HPLC with Derivatization | Chiral HPLC |
| Stationary Phase | C18 column | (S,S)-Whelk-O1 CSP |
| Derivatizing Agent | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Not applicable (direct separation) |
| Mobile Phase | Methanol:water mixtures | n-hexane/ethanol (97:3) |
| Detection | UV at 254 nm | Not specified |
| Application | Separation of the four stereoisomeric bases of chloramphenicol | Resolution of synthomycin (a chloramphenicol analog) enantiomers |
| Resolution (Rs) | Not specified | 1.89 |
This table presents examples of different chiral liquid chromatography methods used for the separation of chloramphenicol stereoisomers and related compounds.
While chiral LC provides the necessary separation, tandem mass spectrometry (MS/MS) is the preferred method for the detection and confirmation of the separated isomers due to its high selectivity and sensitivity. nih.govsemanticscholar.org The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the trace analysis of chloramphenicol isomers. researchgate.netnih.gov
In LC-MS/MS analysis, the isomers separated by the LC column are introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated chloramphenicol molecule is selected and fragmented, and the resulting product ions are monitored. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in the identification and quantification of the analyte.
However, it is important to note that MS/MS alone is generally insufficient to distinguish between enantiomers (e.g., RR-p-CAP and SS-p-CAP) without prior chromatographic separation. researchgate.netnih.govwur.nl While detailed elucidation of product ions and fragmentation patterns can help discriminate between some isomers, full discrimination requires the resolving power of a chiral LC system. researchgate.netnih.gov
Spectroscopic Characterization and Differentiation (e.g., Nuclear Magnetic Resonance, Ultraviolet, Infrared Spectroscopy)
Spectroscopic techniques provide valuable information about the molecular structure and can be used to characterize and differentiate between stereoisomers, although often in a less direct manner for enantiomers compared to chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been utilized in conformational analysis of chloramphenicol. researchgate.net By analyzing the chemical shifts and coupling constants, information about the relative orientation of atoms within the molecule can be obtained. This can help in distinguishing between diastereomers (threo and erythro forms), which have different spatial arrangements and thus distinct NMR spectra.
Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to determine the concentration of an analyte based on its light absorbance. semanticscholar.org For chloramphenicol, a characteristic UV maximum absorbance is observed at 278 nm. nih.gov While individual stereoisomers will exhibit the same UV spectrum, this technique is useful for quantification after separation and for general impurity detection. semanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. researchgate.net Like NMR, it has been used for the conformational analysis of chloramphenicol. researchgate.net Diastereomers can sometimes be differentiated by subtle shifts in the vibrational frequencies of their functional groups due to different intramolecular interactions, such as hydrogen bonding.
| Spectroscopic Technique | Application for Chloramphenicol Stereoisomers | Findings/Observations |
| NMR Spectroscopy | Conformational analysis | Establishes the existence of essentially one conformer in solution with respect to the Cα-Cβ bond. researchgate.net |
| UV Spectroscopy | Quantification and impurity detection | UV maximum at 278 nm. nih.gov |
| IR Spectroscopy | Conformational analysis | Used in conjunction with other methods to study molecular conformation. researchgate.net |
This table summarizes the application of different spectroscopic techniques in the analysis of chloramphenicol stereoisomers.
Advanced Methods for Stereoisomer Identification in Complex Biological and Environmental Matrices
The identification of L-(+)-Threo-chloramphenicol and its isomers in complex matrices such as biological fluids and environmental samples presents additional challenges due to the presence of interfering substances.
In biological matrices like urine, matrix effects can cause decreased retention of the isomers on the chiral stationary phase and a lack of chromatographic resolution. nih.govresearchgate.net To overcome this, extensive clean-up procedures are necessary. These often involve a combination of solid-phase extraction (SPE) and liquid-liquid extraction to remove interfering compounds before analysis by chiral LC-MS/MS. nih.gov For example, a method for analyzing eight chloramphenicol isomers in urine utilized a combined SPE and liquid-liquid extraction protocol to achieve decision limits (CCα) ranging from 0.005 to 0.03 μg L⁻¹. nih.gov
Similarly, in environmental samples like soil, plants, and water, the trace levels of chloramphenicol isomers require highly sensitive and selective analytical methods. researchgate.netnih.gov Chiral LC-MS/MS has been successfully applied to determine the isomeric ratio of chloramphenicol in plant material. researchgate.netnih.gov Sample preparation for these matrices can be complex, involving homogenization, extraction with organic solvents, and clean-up steps like SPE. researchgate.net
An emerging greener alternative for the analysis of chiral compounds in environmental samples is supercritical fluid chromatography (SFC). up.pt SFC uses supercritical CO2 as the main mobile phase, which reduces the consumption of organic solvents. nih.govup.pt Chiral SFC coupled with mass spectrometry has been used for the analysis of chloramphenicol enantiomers, demonstrating its potential for stereoselective environmental analysis. nih.gov
| Matrix | Analytical Challenge | Sample Preparation/Method | Key Findings |
| Urine | Matrix effects, low concentrations | Solid-phase extraction and liquid-liquid extraction followed by chiral LC-MS/MS. nih.gov | Successful quantification of eight isomers with low decision limits (0.005-0.03 μg L⁻¹). nih.gov |
| Honey | Presence of sugars and other interferences | Extraction and SPE clean-up followed by chiral LC-MS/MS. researchgate.netresearchgate.net | Detection of dextramycin (SS-para isomer) in honey samples. researchgate.net |
| Plant Material | Complex matrix, trace levels | Homogenization, solvent extraction, and chiral LC-MS/MS. researchgate.net | Determination of the isomeric ratio of chloramphenicol in grass and herb samples. researchgate.net |
| Environmental Bacteria | Stereoselective metabolism studies | Supercritical fluid chromatography (SFC) with mass spectrometry. nih.gov | Demonstration of highly stereoselective metabolism of chloramphenicol by Enterococcus faecalis. nih.gov |
This table details advanced methods and their applications for identifying chloramphenicol stereoisomers in various complex matrices.
Derivatization and Analog Development for L + Threo Chloramphenicol in Structure Activity Relationship Studies
Design and Synthesis of Novel L-(+)-Threo-chloramphenicol Analogs for Mechanistic Probing
The synthesis of novel chloramphenicol (B1208) analogs is a key strategy for dissecting its interaction with the bacterial ribosome. iupac.org Modifications are typically aimed at one of the three main components of the molecule. A primary target for modification is the dichloroacetyl moiety. This group is crucial for antibacterial potency, but its replacement has yielded powerful research tools. mdpi.com For instance, replacing the dichloroacetyl group with aminoacyl, dipeptidyl, or even tripeptidyl groups has been instrumental in probing the peptidyl transferase center (PTC) and the adjacent ribosomal exit tunnel. msu.ruresearchgate.net
The synthesis of these peptide conjugates often begins with the chloramphenicol amine base, which is then acylated with protected amino acids or peptides. mdpi.comnih.gov This approach allows for the systematic extension of a peptide chain from the chloramphenicol core, effectively creating mimics of the nascent polypeptide chain. austinpublishinggroup.com These analogs serve as molecular rulers, helping to map the space and interactions within the ribosome's catalytic heart and its exit pathway. msu.ruaustinpublishinggroup.com The goal of this mechanistic probing is to elucidate the specific contacts between the drug and the ribosome, understand the basis of its inhibitory action, and reveal the dynamics of the ribosome during translation. mdpi.commsu.ru
Investigation of Ribosomal Interactions Using this compound Analogs
Chloramphenicol exerts its antibiotic effect by binding to the A-site of the peptidyl transferase center (PTC) within the 50S ribosomal subunit, thereby inhibiting peptide bond formation. nih.govalmerja.com Analogs have been crucial in defining the specific nucleotides involved in this interaction. Research has revealed a two-step binding process: an initial, rapid binding to a hydrophobic crevice formed by nucleotides A2451, G2505, and U2506, followed by a slower shift to a final, tighter binding position. researchgate.netbenthamopen.com
Derivatives where the dichloroacetyl tail is replaced by aminoacyl or dipeptidyl groups have been synthesized to explore this binding pocket. researchgate.netnih.gov For example, a dipeptidyl analog, D-threo-2-(L-phenylalanylglycyl)amino-3-p-nitrophenyl-1,3-propanediol, was found to be a more effective inhibitor of protein biosynthesis than the parent compound, suggesting enhanced interactions within the PTC. nih.gov Studies with various amino-acid analogs show that they establish unique, compound-specific interactions with the PTC's 23S rRNA nucleotides. osti.govresearchgate.net While the chloramphenicol core serves as an anchor, the attached amino acid side chains can form new contacts, altering the binding affinity and mode of action. researchgate.net
| Analog Type | Key Structural Modification | Ribosomal Interaction Findings | References |
| Aminoacyl Analogs | Dichloroacetyl group replaced with an amino acid (e.g., β-alanyl). | Binds initially to a crevice involving A2451, G2505, and U2506, then shifts position. | researchgate.netbenthamopen.com |
| Dipeptidyl Analogs | Dichloroacetyl group replaced with a dipeptide (e.g., L-phenylalanylglycyl). | More effective inhibitor than chloramphenicol; suggests binding to four pockets at the A-site. | nih.gov |
| His-CAM | Dichloroacetyl group replaced with L-histidine. | Binds with 10-fold higher affinity than chloramphenicol, but is a less efficient inhibitor. | researchgate.net |
This table summarizes findings on chloramphenicol analogs designed to probe the peptidyl transferase center.
The ribosomal exit tunnel is a dynamic channel through which the newly synthesized polypeptide chain emerges. msu.ru Scientists have designed chloramphenicol analogs with extended peptide chains to act as "Trojan horses." austinpublishinggroup.com In these constructs, the chloramphenicol moiety anchors the molecule at the PTC, while the attached peptide chain is oriented into the exit tunnel, allowing researchers to probe its structure and function. austinpublishinggroup.comosti.gov
This strategy has been used to study how the tunnel recognizes specific peptide sequences, such as regulatory "stop peptides" that can stall translation. msu.ru Tripeptide analogs of chloramphenicol containing conserved stop-peptide motifs (e.g., MRL, IRA, IWP) have been synthesized and shown to bind effectively to the ribosome. nih.gov Molecular docking simulations and biochemical assays indicate that these peptide portions make specific contacts with nucleotides lining the tunnel walls. msu.runih.gov For instance, some peptidyl conjugates have been found to interact with nucleotide A752 in domain II of the 23S rRNA, a region known to be involved in allosteric inactivation of the PTC. mdpi.com These studies are critical for understanding not only antibiotic action but also the fundamental mechanisms of translational regulation. nih.gov
| Analog Type | Key Structural Modification | Ribosomal Interaction Findings | References |
| Peptidyl Conjugates | Dichloroacetyl group replaced with a pentapeptide. | Peptide chain orients into the ribosomal tunnel, interacting with nucleotide A752. | mdpi.com |
| Tripeptide "Stop Peptide" Analogs | Dichloroacetyl group replaced with MRL, IRA, or IWP tripeptides. | Serve as probes for the interaction between regulatory peptides and the ribosomal tunnel. | msu.runih.gov |
| Decapeptide Conjugates | Dichloroacetyl group replaced with a ten-amino-acid peptide. | Demonstrates dual action, binding to both the PTC and the polypeptide exit tunnel. | mdpi.comnih.gov |
This table outlines chloramphenicol analogs used to investigate the ribosomal exit tunnel.
Research into Prodrug Strategies and Metabolic Conversion of this compound Derivatives
Prodrug design is a key strategy to overcome pharmaceutical challenges such as poor solubility, chemical instability, or undesirable taste. A prodrug is an inactive or less active precursor that is converted into the active drug within the body through metabolic processes.
For chloramphenicol, several prodrugs have been developed to enhance its clinical utility. These are ester derivatives of the active D-threo isomer. Two classic examples are:
Chloramphenicol Palmitate : An ester formed at the primary hydroxyl group of the propanediol (B1597323) chain. This derivative is a sparingly soluble, tasteless solid, which makes it suitable for oral suspensions. In the body, it is hydrolyzed by pancreatic lipases to release active chloramphenicol.
Chloramphenicol Sodium Succinate (B1194679) : This ester derivative is highly water-soluble, making it ideal for intravenous administration. nih.gov It is designed to be rapidly hydrolyzed by esterases in the plasma and tissues to liberate the parent chloramphenicol. nih.govinchem.org
More recent and sophisticated prodrug research has focused on conjugating peptides to chloramphenicol succinate (CAMSu). mdpi.comnih.gov In these strategies, various peptides are attached to the CAMSu molecule. The primary goal is to modulate the rate of hydrolysis of the ester bond, thereby controlling the release of the active drug. mdpi.com Research has shown that the properties of the attached peptide, such as its length, charge, and the stereochemistry of its amino acids (L- vs. D-isomers), can significantly influence the rate of chloramphenicol release and, consequently, the antibacterial activity. mdpi.com For instance, dipeptide conjugates were found to be particularly effective, and the presence of D-amino acids could slightly increase the rate of hydrolysis compared to their L-amino acid counterparts. mdpi.com
**Table 1: Antibacterial Activity of Selected Peptide-Chloramphenicol Succinate Conjugates against *E. coli***
Data derived from studies on D-threo-chloramphenicol derivatives. mdpi.com
The conversion of a prodrug to its active form is a critical step. For chloramphenicol ester prodrugs, this conversion is typically rapid and efficient. Esterases present in plasma, the liver, and other tissues hydrolyze the ester linkage, releasing free chloramphenicol. nih.gov
Once released, the chloramphenicol molecule undergoes further metabolism. The primary route of elimination in humans is through conjugation with glucuronic acid in the liver, forming chloramphenicol glucuronide. inchem.org This water-soluble conjugate is then rapidly excreted by the kidneys. inchem.org A smaller portion of the drug is excreted unchanged. Intestinal bacteria can also play a role in the metabolism of chloramphenicol. fao.org
Table of Compounds
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for assessing the purity of L-(+)-Threo-chloramphenicol in synthetic batches?
- Methodology : Thin-layer chromatography (TLC) with hexane/EtOAc (2:1 ratio) is a foundational method for monitoring reaction progress and purity . High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is recommended for quantitative analysis, using certified reference standards (e.g., CAS RN 56-75-7) to calibrate instruments . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemical integrity, particularly distinguishing the threo configuration from other diastereomers .
Q. How can researchers validate the stereochemical stability of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) combined with chiral HPLC or polarimetry can assess enantiomeric purity degradation. Comparative TLC analysis of stored vs. fresh samples under UV visualization helps detect decomposition products .
Q. What are the best practices for preparing isotopically labeled analogs (e.g., D5 derivatives) for pharmacokinetic studies?
- Methodology : Deuterium labeling at non-labile positions (e.g., aromatic rings) ensures metabolic stability. Synthetic routes involve catalytic deuteration or custom synthesis using labeled precursors, followed by purification via flash chromatography and validation via LC-MS .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action in resistant bacterial strains be resolved?
- Methodology :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., consistent bacterial strains, growth media, and MIC protocols) .
- Omics Integration : Use transcriptomics/proteomics to identify differential gene expression in treated vs. untreated resistant strains. Cross-reference findings with structural studies (e.g., X-ray crystallography of ribosome binding) to clarify steric or electronic interference .
- Meta-Analysis : Systematically review historical data (1949–present) to identify confounding variables (e.g., solvent effects in bioassays) .
Q. What experimental designs are optimal for synthesizing hydroxyl-modified derivatives to enhance solubility without compromising antimicrobial activity?
- Methodology :
- Derivatization Strategies : Introduce hydrophilic groups (e.g., amino acids, polyethylene glycol) at the primary hydroxyl site via esterification or etherification. Monitor reaction efficiency using TLC and characterize products via FT-IR and NMR .
- Structure-Activity Relationship (SAR) : Test derivatives against Gram-negative and Gram-positive panels using broth microdilution assays. Compare MIC values to parent compound and analyze solubility via shake-flask method .
Q. How can researchers address discrepancies in ecotoxicological data for this compound in aquatic environments?
- Methodology :
- Controlled Ecotoxicity Assays : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) with spiked environmental samples to control for matrix effects .
- Advanced Analytics : Employ LC-MS/MS to quantify trace residues and degradation products in water/sediment. Pair with longitudinal studies to assess bioaccumulation .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response variability in this compound efficacy studies?
- Methodology : Non-linear regression (e.g., Hill equation) models dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. Include power analysis to ensure sample size adequacy .
Q. How should researchers validate synthetic routes to minimize byproducts in large-scale this compound production?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ Raman spectroscopy) during crystallization to optimize yield and purity .
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
